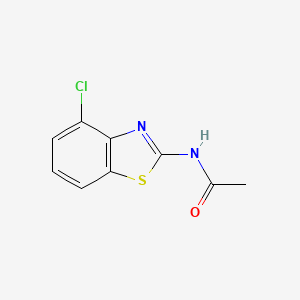

N-(4-chloro-1,3-benzothiazol-2-yl)acetamide

Description

N-(4-Chloro-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-derived acetamide characterized by a chloro substituent at the 4-position of the benzothiazole ring. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The 4-chloro substitution enhances electronic effects and steric interactions, influencing both physicochemical properties (e.g., solubility, thermal stability) and biological activity. This compound has been synthesized via coupling reactions involving 4-chloro-1,3-benzothiazol-2-amine and acetic acid derivatives under carbodiimide-mediated conditions, yielding high purity (91% yield) and crystallinity suitable for structural analysis . Its crystal structure reveals a dihedral angle of 79.3° between the benzothiazole and arylacetamide planes, stabilized by hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIKFGSDRDEZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used. The reactions are usually carried out at room temperature or slightly elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are typically carried out in anhydrous solvents under inert atmosphere.

Major Products Formed

Substitution Reactions: Formation of new derivatives with different functional groups at the 4th position.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-chloro-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant activity against various microbial pathogens, including Mycobacterium tuberculosis. Its mechanism involves inhibiting bacterial survival pathways, which may be attributed to its structural features that enhance bioactivity against this pathogen .

- Anticancer Properties : Several studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. These compounds have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Some derivatives of this compound have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is utilized in the development of various heterocyclic compounds and can be involved in reactions such as:

- Formation of Benzothiazole Derivatives : The compound can undergo further functionalization to create derivatives with enhanced properties for specific applications .

Material Science

This compound is also explored in material science for its potential use in developing new materials:

- Fluorescent Probes : The compound's unique properties make it suitable for creating fluorescence probes that can detect biological molecules, enhancing analytical techniques in biochemical research .

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Antitubercular Activity Study :

- Anticancer Efficacy Research :

- Neuroprotective Studies :

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in the growth and proliferation of microorganisms. For example, benzothiazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The inhibition of this enzyme leads to the disruption of bacterial cell division and ultimately results in cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Thermal Stability

- Nitro-substituted derivatives (7i, 7j) exhibit higher decomposition temperatures (~230°C) compared to the parent 4-chloro compound (397–398°C melting point), likely due to increased resonance stabilization and intermolecular interactions .

- The trifluoromethyl-substituted analog (BTA) lacks thermal data but demonstrates superior enzyme inhibitory activity (pIC₅₀ = 7.8), attributed to enhanced electron-withdrawing effects and hydrophobic interactions with CK-1δ .

Biological Activity Modulation Cholinesterase Inhibition: Nitro groups at positions 5 or 6 (7i, 7j) improve cholinesterase binding affinity, likely via dipole interactions with the enzyme’s active site . Anticancer Potential: The 4-chloro derivative’s planar benzothiazole core facilitates intercalation with DNA or protein targets, while the chloro group enhances lipophilicity and membrane permeability .

Synthetic Flexibility

- The 4-chloro compound is synthesized via carbodiimide-mediated amidation , whereas nitro derivatives (7i, 7j) are prepared via nucleophilic substitution of 2-chloro-nitrobenzothiazoles .

- Piperazine-modified analogs (e.g., BZ-IV) utilize coupling reactions with chloroacetamide intermediates, highlighting versatility in functionalization .

Table 2: Crystallographic and Structural Comparisons

- The 4-chloro derivative’s dihedral angle (79.3°) suggests moderate conjugation between the benzothiazole and acetamide moieties, reducing steric hindrance and favoring crystal packing via hydrogen bonds and π-π interactions .

- In contrast, bromophenyl analogs exhibit bond-length variations (e.g., C–N: 1.347 Å vs. 1.30 Å in bromophenyl derivatives), reflecting electronic differences between chloro and bromo substituents .

Pharmacological and Industrial Relevance

- Enzyme Inhibition : The 4-chloro compound’s structural rigidity and hydrogen-bonding capacity make it a scaffold for designing kinase or cholinesterase inhibitors .

- Patent Landscape : Ethoxy- and sulfonamide-modified benzothiazole acetamides (e.g., EP3348550A1) highlight industrial interest in optimizing bioavailability and target selectivity .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.

1. Chemical Structure and Synthesis

This compound features a benzothiazole moiety, which is known for its significant biological activity. The compound can be synthesized through various methods, typically involving the acylation of 2-aminobenzothiazole with acetic anhydride or acetyl chloride.

Synthesis Procedure:

- Dissolve 2-aminobenzothiazole in an appropriate solvent (e.g., dichloromethane).

- Add acetic anhydride or acetyl chloride dropwise while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Purify the resultant product through crystallization.

2. Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Below are the key activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds with a benzothiazole structure exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance:

- Antibacterial : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

- Antifungal : It demonstrates activity against fungi like Candida albicans and Aspergillus niger, making it a candidate for antifungal therapies .

Anticancer Properties

Studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has been evaluated in vitro against various cancer cell lines:

- Mechanism : The compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways .

- Case Study : In a study involving human cervical cancer cell lines, derivatives of benzothiazole exhibited significant cytotoxicity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

- Research Findings : In vitro assays showed that this compound significantly decreased inflammation markers in cell cultures .

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function and disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation .

- Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways related to inflammation and cancer progression .

4. Comparative Analysis of Related Compounds

To better understand the potency and efficacy of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide | Similar benzothiazole structure | Anticancer activity |

| N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide | Similar acetamide structure | Antibacterial properties |

| N-(6-Chloro-benzothiazol-2-yl)-N-(4-methylphenyl)acetamide | Contains acetamide functionality | Antifungal activity |

5. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. Ongoing research into its mechanisms of action and potential therapeutic applications could pave the way for new treatment options in infectious diseases and cancer therapy.

Future studies should focus on optimizing its pharmacological properties and evaluating its efficacy in vivo to fully harness its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via coupling 4-chloro-1,3-benzothiazol-2-amine with (3-methylphenyl)acetic acid using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDCl) as a coupling agent in dichloromethane and triethylamine. The reaction is stirred at room temperature for 3 hours, yielding a 91% product after trituration with ethanol . Optimization involves controlling temperature (initially at 273 K to minimize side reactions) and stoichiometry (1:1 molar ratio of reactants). Purity is confirmed via melting point analysis (397–398 K) and recrystallization from ethanol.

Q. How is the molecular conformation of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.2771 Å, b = 9.2568 Å, c = 12.0851 Å, and angles α = 83.948°, β = 84.306°, γ = 72.133°. The dihedral angle between the benzothiazole and benzene rings is 79.3°, indicating significant steric hindrance. Hydrogen bonds (N–H⋯O, O–H⋯N) and π–π stacking (3.6–3.8 Å) stabilize the crystal lattice .

Q. What biological activities are associated with benzothiazole derivatives like this compound?

Benzothiazoles exhibit anticancer, antibacterial, and antifungal properties. Structurally analogous compounds (e.g., PZ-39) inhibit ABCG2-mediated multidrug resistance in cancer by blocking efflux and promoting lysosomal degradation of the transporter. Activity correlates with substituents on the benzothiazole core and acetamide side chain .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in bond-length variations among acetamide derivatives?

SC-XRD reveals bond-length discrepancies (e.g., C1–C2: 1.501 Å vs. 1.53 Å in similar compounds) due to differences in intermolecular interactions. For example, hydrogen bonding in this compound reduces strain on the acetamide moiety compared to non-hydrated analogs. Comparative analysis using SHELXL refinement (R factor = 0.031) validates these observations .

Q. What methodologies are used to analyze hydrogen-bonding networks in benzothiazole-acetamide crystals?

Graph-set analysis (e.g., D, C, R motifs) classifies hydrogen bonds into chains, rings, or intramolecular interactions. For the title compound, O–H⋯N (2.85 Å) and N–H⋯O (2.92 Å) bonds form a C(6) chain, while π–π stacking (centroid distance 3.7 Å) contributes to 3D stability. Computational tools like CrystalExplorer quantify interaction energies .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in benzothiazole-acetamide analogs?

Chlorine at the 4-position enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase isoforms). In PZ-39, a chloro-phenyl group increases ABCG2 inhibition potency (IC50 < 1 µM) compared to non-halogenated analogs. SAR studies suggest the acetamide linker is critical for maintaining conformational flexibility .

Q. What experimental and computational approaches validate the inhibition mechanism of ABCG2 by benzothiazole derivatives?

- In vitro assays : Membrane vesicle transport studies with [³H]-mitoxantrone quantify ABCG2 inhibition.

- Cellular degradation : Western blotting tracks lysosome-dependent ABCG2 downregulation via autophagy markers (LC3-II).

- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding to the ABCG2 nucleotide-binding domain (ΔG = −9.2 kcal/mol) .

Methodological Notes

- Synthesis : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) to avoid over-acylation.

- Crystallography : Use SHELXL for refinement; assign anisotropic displacement parameters to non-H atoms .

- Biological screening : Pair cytotoxicity assays (MTT) with efflux inhibition studies to distinguish specific ABCG2 effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.